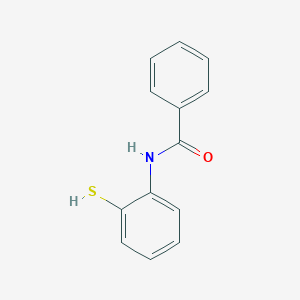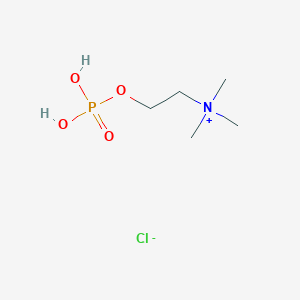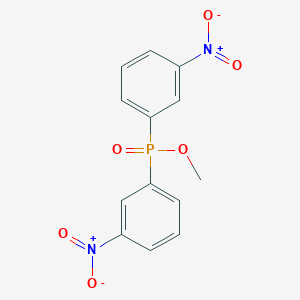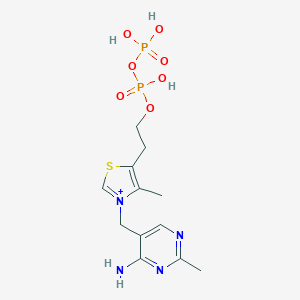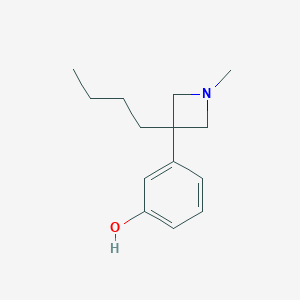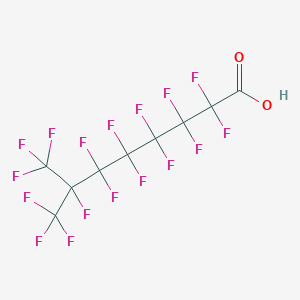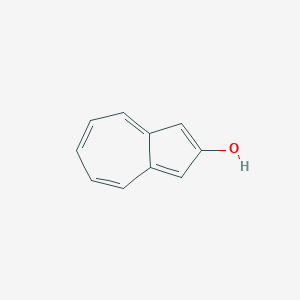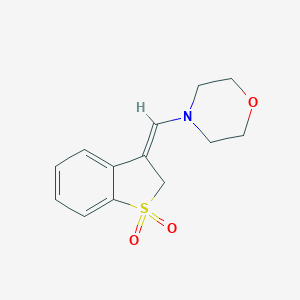
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, it has been evaluated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins.
Mécanisme D'action
The mechanism of action of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also modulate the activity of neurotransmitters in the brain, leading to potential therapeutic effects for neurological disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also modulate the activity of neurotransmitters in the brain, leading to potential therapeutic effects for neurological disorders. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is its potential as a therapeutic agent for various diseases. It has been shown to have anticancer, neuroprotective, antioxidant, and anti-inflammatory properties, which may be beneficial for a range of conditions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells or animals.
Orientations Futures
There are several future directions for research on ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to investigate the mechanism of action and efficacy of this compound in these conditions. Additionally, there is a need for more research on the safety and toxicity of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide, particularly in animal models. Finally, there is a need for the development of more efficient synthesis methods for this compound, which could improve its yield and purity.
Méthodes De Synthèse
The synthesis of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide involves the reaction of 2-chloro-1-benzothiophene with morpholine in the presence of a base and a catalyst. The resulting product is then oxidized using hydrogen peroxide to obtain the final compound. The yield of the reaction is typically around 60-70%, and the purity can be improved through recrystallization.
Propriétés
Numéro CAS |
16958-11-5 |
|---|---|
Nom du produit |
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide |
Formule moléculaire |
C13H15NO3S |
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C13H15NO3S/c15-18(16)10-11(9-14-5-7-17-8-6-14)12-3-1-2-4-13(12)18/h1-4,9H,5-8,10H2/b11-9+ |
Clé InChI |
MMOKULXFFZJXIR-PKNBQFBNSA-N |
SMILES isomérique |
C1COCCN1/C=C/2\CS(=O)(=O)C3=CC=CC=C23 |
SMILES |
C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |
SMILES canonique |
C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |
Synonymes |
2,3-Dihydro-3-(morpholinomethylene)benzo[b]thiophene 1,1-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



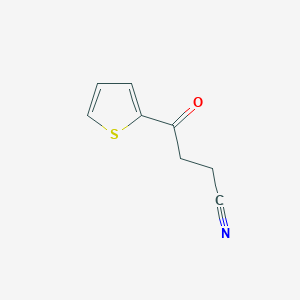
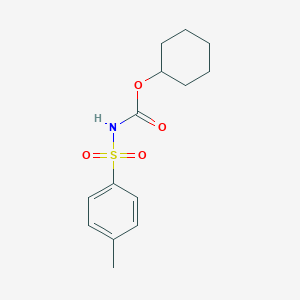
![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)


